
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol is a complex organic compound belonging to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. This compound is characterized by its unique structure, which includes an acetyloxy group at the third position and a hydroxyl group at the twenty-fourth position. It is often studied for its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol typically involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the following steps:
Oxidation: The precursor triterpenoid is oxidized to introduce a hydroxyl group at the desired position.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetyloxy group.
Cyclization: The intermediate compound undergoes cyclization to form the eupha-7,25-dien structure.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimization for yield and cost-effectiveness. This can include the use of more efficient catalysts, automated reaction systems, and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or hydroxyl groups instead of acetyloxy groups.
Applications De Recherche Scientifique
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol has been studied for various scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Research has explored its potential as a bioactive compound with anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties.
Mécanisme D'action
The mechanism of action of (3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol involves its interaction with various molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3|A,24R)-3-Hydroxy-eupha-7,25-dien-24-ol: Similar structure but lacks the acetyloxy group.
(3|A,24R)-3-(Methoxy)eupha-7,25-dien-24-ol: Similar structure with a methoxy group instead of an acetyloxy group.
Uniqueness
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol is unique due to the presence of both the acetyloxy group and the specific configuration of the eupha-7,25-dien structure. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar triterpenoids.
Propriétés
Formule moléculaire |
C32H52O3 |
|---|---|
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
[(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23+,24+,26-,27+,28+,30-,31+,32-/m1/s1 |
Clé InChI |
AMYYCORMRINIHJ-SZNQYELCSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C(=C)C)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES canonique |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)
![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)
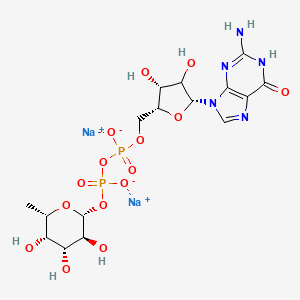
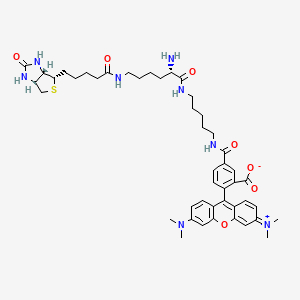
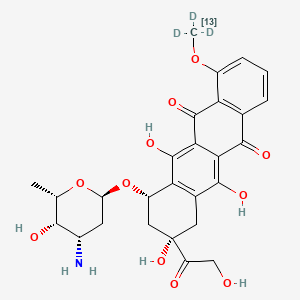
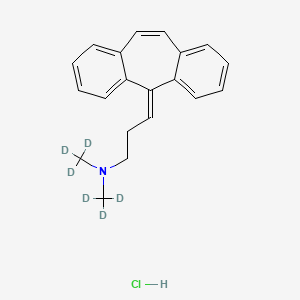
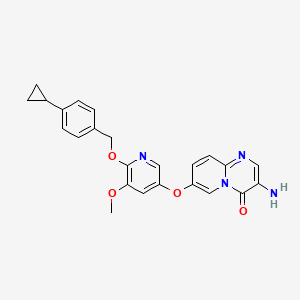
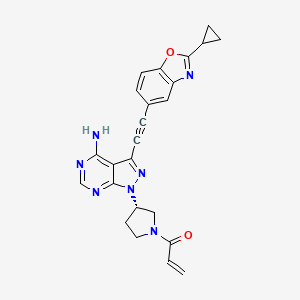
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)
phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

